1,4-Dioxaspiro[4.4]non-2-ene
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Overview
Description
1,4-Dioxaspiro[44]non-2-ene is an organic compound with the molecular formula C7H10O2 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxaspiro[4.4]non-2-ene can be synthesized through several methods. One common approach involves the condensation of cyclopentanone with ethylene glycol in the presence of an acid catalyst. This reaction forms a spiroketal intermediate, which can be further processed to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxaspiro[4.4]non-2-ene undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, reduced spiro compounds, and various substituted derivatives .
Scientific Research Applications
1,4-Dioxaspiro[4.4]non-2-ene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.4]non-2-ene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: Similar in structure but differs in the position of the spiro linkage.
1,4-Dioxaspiro[4.5]decane: Contains an additional carbon in one of the rings, leading to different chemical properties.
Uniqueness
1,4-Dioxaspiro[4.4]non-2-ene is unique due to its specific spiro linkage and the presence of two oxygen atoms in the ring structure. This configuration imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
CAS No. |
59953-86-5 |
---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
1,4-dioxaspiro[4.4]non-2-ene |
InChI |
InChI=1S/C7H10O2/c1-2-4-7(3-1)8-5-6-9-7/h5-6H,1-4H2 |
InChI Key |
XRLNOYXNBWHJFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)OC=CO2 |
Origin of Product |
United States |
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